tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is an organic compound that features a tert-butyl group, a trimethylsilyl group, and a pyrrole ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Trimethylsilyl chloride is used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents. The tert-butyl and trimethylsilyl groups can influence the reactivity of the pyrrole ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(trimethylsilyl)-1H-imidazole-1-carboxylate
- tert-Butyl 2-(trimethylsilyl)-1H-thiazole-1-carboxylate
Uniqueness
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is unique due to the combination of the tert-butyl and trimethylsilyl groups with the pyrrole ring. This combination imparts specific reactivity patterns and stability, making it valuable in various chemical transformations .
Properties
CAS No. |
75400-57-6 |
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Molecular Formula |
C12H21NO2Si |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
tert-butyl 2-trimethylsilylpyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h7-9H,1-6H3 |
InChI Key |
GRYWMWZQJYZJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
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